Naloxegol oxalate
Overview
Description
Naloxegol oxalate is a peripherally-selective opioid antagonist developed by AstraZeneca. It is primarily used to treat opioid-induced constipation in adult patients with chronic non-cancer pain. This compound is a PEGylated derivative of naloxone, which allows it to selectively target peripheral opioid receptors without crossing the blood-brain barrier .
Mechanism of Action
Target of Action
Naloxegol oxalate primarily targets the mu-opioid receptors . These receptors are predominantly found in the gastrointestinal tract and are responsible for the constipating effects of opioids .
Mode of Action
This compound functions as a peripherally-acting mu-opioid receptor antagonist . It binds competitively to all three opioid receptor subtypes, with the highest affinity for mu . By antagonizing these receptors, this compound inhibits the opioid-induced delay of gastrointestinal transit time .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the opioid receptor pathway in the gastrointestinal tract . By antagonizing the mu-opioid receptors, this compound inhibits the constipating effects of opioids, thereby facilitating normal gastrointestinal motility and transit .
Pharmacokinetics
This compound exhibits linear and time-independent pharmacokinetics . It is rapidly absorbed, with a mean time to maximum plasma concentration of approximately 2 hours . The primary route of elimination is via hepatic metabolism, with renal excretion playing a minimal role . This compound is a sensitive substrate of cytochrome P450 (CYP) 3A4, and its exposure can be significantly altered by strong or moderate CYP3A modulators .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reversal of opioid-induced constipation . By antagonizing the mu-opioid receptors in the gastrointestinal tract, this compound decreases the constipating effects of opioids without impacting the pain-relieving effects of opioids in the central nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, food increases the bioavailability of this compound . Furthermore, the use of this compound is predicted to present an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
Naloxegol Oxalate exhibits linear and time-independent pharmacokinetics . The primary route of this compound elimination is via hepatic metabolism, with renal excretion playing a minimal role . It is a sensitive substrate of cytochrome P450 (CYP) 3A and its exposure is likely to be meaningfully altered by moderate and strong CYP3A modulators .
Cellular Effects
This compound functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids .
Molecular Mechanism
This compound is an antagonist of opioid binding at the mu-opioid receptor . When administered at the recommended dose levels, this compound functions as a peripherally-acting mu-opioid receptor antagonist .
Temporal Effects in Laboratory Settings
Over a wide dose range, the pharmacokinetic properties of this compound appear to be time-and dose-independent . This compound is rapidly absorbed, with mean time to maximum plasma concentration of less than 2 hours .
Metabolic Pathways
This compound is metabolized primarily by the CYP P450 3A4 enzyme system and undergoes enterohepatic recycling . In a mass balance study in humans, a total of 6 metabolites were identified in plasma, urine, and feces .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naloxegol oxalate originates from naloxone. The process involves PEGylation, where polyethylene glycol (PEG) chains are attached to naloxone to form naloxegol. The final step involves converting naloxegol into its oxalate salt form. This novel route has a high yield and purity greater than 99.5%, with minimal impurities .
Industrial Production Methods: The industrial production of this compound follows a robust and commercially feasible process. The synthesis starts with naloxone hydrochloride and ends with the oxalate salt of naloxegol. This method balances safety, efficiency, and economics, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Naloxegol oxalate primarily undergoes substitution reactions due to the presence of the PEGylated structure. It does not typically undergo oxidation or reduction reactions under normal physiological conditions .
Common Reagents and Conditions: The PEGylation process involves the use of reagents such as polyethylene glycol and catalysts to facilitate the attachment of PEG chains to naloxone. The conversion to the oxalate salt form involves the use of oxalic acid .
Major Products Formed: The major product formed from these reactions is this compound, which is a pharmaceutically acceptable salt with high purity and minimal impurities .
Scientific Research Applications
Naloxegol oxalate has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the treatment of opioid-induced constipation and its effects on gastrointestinal motility. Research has shown that this compound can improve the quality of life for patients with chronic non-cancer pain by alleviating constipation without affecting the analgesic effects of opioids .
Comparison with Similar Compounds
- Methylnaltrexone
- Alvimopan
Comparison: Naloxegol oxalate is unique due to its PEGylated structure, which allows it to selectively target peripheral opioid receptors without crossing the blood-brain barrier. This characteristic distinguishes it from other similar compounds like methylnaltrexone and alvimopan, which may have different pharmacokinetic properties and mechanisms of action .
This compound’s ability to alleviate opioid-induced constipation without affecting central opioid receptors makes it a valuable therapeutic agent in managing chronic non-cancer pain .
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYIRXLCPODKLG-VUTNLTPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159395 | |
Record name | Naloxegol oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354744-91-4 | |
Record name | Naloxegol oxalate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354744914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naloxegol oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALOXEGOL OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65I14TNM33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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